2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester
Description
Molecular Framework and Ring Strain
The smaller four-membered ring (1,7-dioxa-10-aza component) incorporates two oxygen atoms and one nitrogen atom, forming a heterocyclic system. The larger six-membered ring (spiro[4.6]undecane) is a carbocyclic structure with minimal heteroatom participation. X-ray crystallographic data from analogous spiro compounds reveal that the bond angles at the spiro junction deviate from ideal tetrahedral geometry, introducing ring strain. For instance, the C-O-C angles in the dioxa ring measure approximately 105°, compared to the standard 109.5°, while the six-membered ring adopts a chair-like conformation to alleviate steric stress.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₆N₂O₄ | |
| Molecular weight | 286.37 g/mol | |
| Ring sizes | 4-membered and 6-membered | |
| Bridging atom | Quaternary carbon |
The tert-butyl ester group at position 10 serves as both a protective moiety for the carboxylic acid and a steric bulk element, further stabilizing the spirocyclic system against ring-opening reactions.
Functional Group Identification: Aminomethyl, Dioxa, Aza, and tert-Butyl Ester Moieties
Heteroatom Distribution and Bonding
The compound’s functional diversity arises from its heteroatom-rich structure:
- Aminomethyl group (-CH₂NH₂) : Positioned at C2, this primary amine participates in hydrogen bonding and serves as a nucleophilic site for further derivatization.
- Dioxa component (1,7-dioxa) : The four-membered ring contains two ether linkages (C-O-C), contributing to the compound’s polarity and influencing its solubility profile.
- Aza group (10-aza) : The nitrogen atom within the spiro junction exists in a tertiary amine configuration, with a lone pair available for coordination or protonation.
- tert-Butyl ester (-COO-t-Bu) : This group masks the carboxylic acid functionality, enhancing the compound’s stability under basic conditions and facilitating purification.
Infrared (IR) spectroscopy of related tert-butyl esters shows characteristic stretches:
- C=O ester carbonyl at ~1,725 cm⁻¹
- N-H bending (amine) at ~1,600 cm⁻¹
- C-O-C asymmetric stretching (ether) at ~1,100 cm⁻¹
Nuclear magnetic resonance (NMR) data further corroborate these assignments. For example, the tert-butyl protons appear as a singlet at δ 1.44 ppm in the ¹H NMR spectrum, while the aminomethyl group’s protons resonate as a multiplet near δ 2.8–3.1 ppm.
Stereochemical Considerations: Configuration Analysis of Chiral Centers and Ring Junctions
Chirality and Diastereomerism
The spirocyclic core introduces two chiral centers: one at the bridging carbon and another at the nitrogen-bearing carbon (C10). X-ray diffraction studies of similar spiro compounds demonstrate that the spatial arrangement of substituents around these centers governs the molecule’s overall stereochemistry.
| Chiral Center | Configuration | Influence on Structure |
|---|---|---|
| C1 (spiro) | R | Determines ring puckering |
| C10 (aza) | S | Affects amine protonation kinetics |
The tert-butyl ester’s bulky substituent induces axial chirality, constraining the rotation of the carboxylic acid moiety and stabilizing one diastereomer over others. High-performance liquid chromatography (HPLC) analyses of analogous compounds reveal enantiomeric excesses >95% when synthesized under optimized stereoselective conditions.
Conformational Dynamics
Molecular dynamics simulations indicate that the six-membered ring undergoes chair-to-boat interconversions, albeit at a reduced rate due to steric hindrance from the tert-butyl group. This restricted mobility enhances the compound’s suitability as a rigid scaffold in drug design, where predictable three-dimensional positioning of functional groups is critical.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
ZQACYRZMAYWVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Carboxylic Acid Group: The next step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done by reacting the spirocyclic intermediate with carbon dioxide in the presence of a base.
Aminomethylation: The final step involves the introduction of the aminomethyl group through a reductive amination reaction. This can be achieved by reacting the carboxylic acid intermediate with formaldehyde and an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The dioxa (ether) linkages enhance polarity and solubility in polar solvents relative to all-aza spiro systems .
- The aminomethyl group introduces nucleophilic reactivity, contrasting with the iodomethyl group in the pyrrolidine analog, which is electrophilic .
Thermal and Chemical Stability
Thermal Stability of tert-Butyl Esters
- Polymer Analogs (MA20/A20) : Activation energies for thermal decomposition of tert-butyl esters in MA20 and A20 polymers are 125 kJ/mol and 116 kJ/mol , respectively. MA20 undergoes oxidative degradation followed by ester cleavage, while A20 forms cyclic anhydrides post-cleavage .
- Target Compound: While direct data is unavailable, the tert-butyl ester’s stability is likely comparable to MA20/A20, with decomposition influenced by the spirocyclic environment.
Chemical Stability
- The tert-butyl ester is resistant to basic and nucleophilic conditions but labile under strong acids (e.g., trifluoroacetic acid), a trait shared with 9-Boc-2,9-diazaspiro[5.5]undecane .
- The aminomethyl group is prone to reactions such as acylation or alkylation, contrasting with the iodomethyl group in the pyrrolidine analog, which participates in SN2 substitutions .
Reactivity
- Aminomethyl Group: Enables conjugation with carboxylic acids or electrophiles, making the compound a versatile intermediate in peptide or small-molecule synthesis.
- tert-Butyl Ester : Can be selectively hydrolyzed to expose a carboxylic acid, a strategy used in protecting-group chemistry .
Biological Activity
2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester, also known by its CAS number 1391733-73-5, is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C14H26N2O4, with a molecular weight of 286.37 g/mol. Its structure features both nitrogen and oxygen atoms within its ring system, contributing to its distinct chemical reactivity and stability .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes acting as an inhibitor or activator of various enzymes and modulating receptor activity. The precise mechanism can vary depending on the biological context in which the compound is utilized.
Biological Activities
Research has indicated several biological activities associated with 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of spirocyclic compounds have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition zones compared to standard antibiotics .
2. Antioxidant Properties
The compound's antioxidant potential can be evaluated using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Similar compounds have shown strong radical scavenging abilities, suggesting that this compound may also possess significant antioxidant activity .
3. Enzyme Inhibition
Preliminary studies indicate the potential for this compound to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. The binding affinities of related compounds have been investigated through docking studies, revealing promising inhibitory effects against this enzyme class .
Research Findings
A detailed investigation into the biological activity of 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester has revealed:
Case Studies
In a comparative study involving various spirocyclic compounds, 2-Aminomethyl derivatives were assessed for their biological activities:
- Antimicrobial Efficacy : A study found that spirocyclic derivatives exhibited higher antimicrobial activity than traditional antibiotics, indicating their potential as new therapeutic agents.
- Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH and FRAP assays, showing that certain derivatives had up to 84% radical scavenging activity.
- Diabetes Management : Docking studies highlighted the capacity of these compounds to bind effectively to α-glucosidase, suggesting their utility in managing postprandial blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
